molecular formula C19H19BrN2O3 B3016041 8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 688343-31-9

8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B3016041
CAS No.: 688343-31-9
M. Wt: 403.276
InChI Key: PXCXJWJBYLPZFT-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[g][1,3,5]oxadiazocin family, characterized by a fused tricyclic core incorporating oxygen and nitrogen heteroatoms. Key structural features include:

  • 3-(2-Ethoxyphenyl) group: A bulky aromatic substituent that may influence steric hindrance and lipophilicity.
  • 2-Methyl group: Likely affects conformational stability and metabolic resistance.

Properties

IUPAC Name

4-bromo-10-(2-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-3-24-17-7-5-4-6-15(17)22-18(23)21-14-11-19(22,2)25-16-9-8-12(20)10-13(14)16/h4-10,14H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCXJWJBYLPZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparison

The table below compares the target compound with three structurally related molecules derived from literature and commercial databases:

Compound Name (IUPAC) Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
8-Bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one Benzo[g][1,3,5]oxadiazocin 8-Br; 3-(2-ethoxyphenyl); 2-Me ~481.3 (calculated) High steric bulk; ethoxy group enhances lipophilicity This work
3-(3-Methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one Benzo[g][1,3,5]oxadiazocin 3-(3-methoxyphenyl); 2,8-dimethyl ~409.4 (calculated) Smaller substituents; methoxy group may reduce metabolic stability
5-Bromo-6-((4-chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one Benzo[d]oxazol-2(3H)-one 5-Br; 6-((4-Cl-phenyl)(phenyl)methyl); 3-Me ~483.7 (reported) Bromine at position 5; bulky benzyl group limits CNS penetration
2-(3-(4-Bromophenyl)-3-oxoprop-1-enyl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one Indole-fused ketone 4-Bromophenyl; 6,6-dimethyl ~386.3 (reported) Extended π-system; bromine enhances electrophilicity

Key Observations

Bromine substitution at position 8 (vs. position 5 in the benzoxazolone derivative) may alter electronic interactions with biological targets.

Bulky substituents (e.g., (4-chlorophenyl)(phenyl)methyl in the benzoxazolone derivative) correlate with reduced bioavailability in preclinical models .

Biological Relevance :

  • Methoxy-substituted benzooxadiazocins demonstrate moderate affinity for serotonin receptors (5-HT2A Ki ~120 nM), whereas brominated derivatives like the target compound may exhibit enhanced selectivity due to halogen bonding .
  • Indole-based bromophenyl ketones (e.g., compound from ) show antitumor activity (IC50 ~2.5 μM in HeLa cells), but their mechanisms differ from benzoheterocycles.

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